1-Methyl-2-piperidin-2-ylindole;hydrochloride
Overview
Description
1-Methyl-2-piperidin-2-ylindole;hydrochloride is a compound of significant interest in the fields of pharmacology and chemistry. This compound, with the molecular formula C14H19ClN2 and a molecular weight of 250.77, is known for its diverse applications and potential in various scientific research areas.
Mechanism of Action
Target of Action
1-Methyl-2-piperidin-2-ylindole;hydrochloride is a compound that contains both an indole and a piperidine moiety . Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design . .
Mode of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperidine derivatives also have a wide range of pharmacological applications .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and piperidine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with indole and piperidine derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-Methyl-2-piperidin-2-ylindole;hydrochloride involves several steps, typically starting with the preparation of the indole nucleus. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . The piperidine ring can be introduced through various synthetic routes, including intramolecular hydroalkenylation using a nickel catalyst and a chiral P-O ligand . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
1-Methyl-2-piperidin-2-ylindole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium or rhodium, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which can react with halogens, nitrating agents, and sulfonating agents to form substituted products.
Scientific Research Applications
1-Methyl-2-piperidin-2-ylindole;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with multiple biological targets.
Industry: It is used in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of active ingredients and intermediates.
Comparison with Similar Compounds
1-Methyl-2-piperidin-2-ylindole;hydrochloride can be compared with other indole and piperidine derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit diverse biological activities.
Piperidine Derivatives: Similar compounds include piperidine, piperidinone, and various substituted piperidines, which are widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined indole and piperidine structures, offering a versatile scaffold for the development of new therapeutic agents and research tools.
Properties
IUPAC Name |
1-methyl-2-piperidin-2-ylindole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-16-13-8-3-2-6-11(13)10-14(16)12-7-4-5-9-15-12;/h2-3,6,8,10,12,15H,4-5,7,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVDNBKMRPAJHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CCCCN3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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